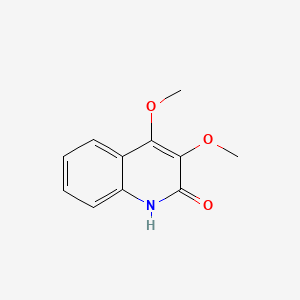![molecular formula C21H19N3O B1220598 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine is a member of pyrimidines.
Aplicaciones Científicas De Investigación
Synthesis and Impurity Analysis
The synthesis of complex organic compounds often results in the formation of various impurities, which are crucial for understanding the chemical behavior and stability of the main compound. In the context of 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, research into the synthesis of similar compounds, such as omeprazole (a proton pump inhibitor), highlights the importance of identifying and characterizing pharmaceutical impurities. These impurities can be utilized as standard references for further studies, contributing to the development of more efficient synthesis methods and the enhancement of compound purity (Saini et al., 2019).
Regioselectivity in Chemical Reactions
The study of regioselectivity, particularly in reactions forming pyrazolo[1,5-a]pyrimidines, is crucial for understanding how different substituents influence the outcome of chemical reactions. This knowledge is essential for designing synthesis pathways for compounds like 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine. Research in this area clarifies the regio-orientation issues and provides insights into achieving desired regioselectivity, enhancing the efficiency of synthetic processes (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of pyrimidine derivatives, including those similar to 3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine, is a significant area of research. These catalysts offer a versatile approach to synthesizing complex organic compounds, providing pathways to enhance reaction efficiency, selectivity, and sustainability. The development of novel hybrid catalysts can lead to more effective and environmentally friendly synthesis methods for such compounds (Parmar et al., 2023).
Propiedades
Nombre del producto |
3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H19N3O/c1-14-13-19(16-7-5-4-6-8-16)24-21(22-14)20(15(2)23-24)17-9-11-18(25-3)12-10-17/h4-13H,1-3H3 |
Clave InChI |
MHMXZDIZADPLOU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CC=C3)C)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B1220515.png)
![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
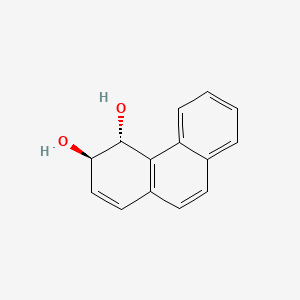

![8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1220520.png)
![{4-[(Bromoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1220524.png)
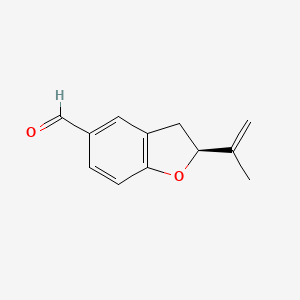
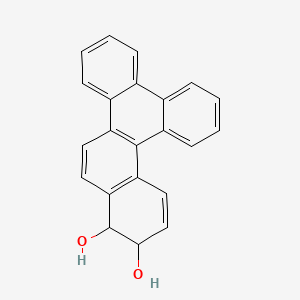
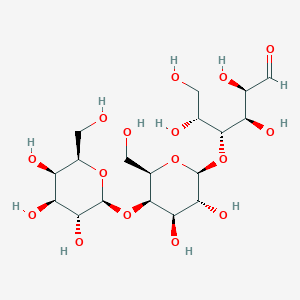
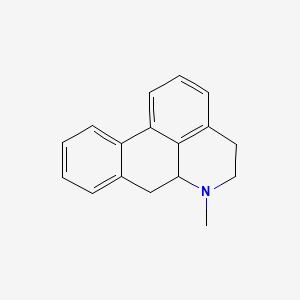
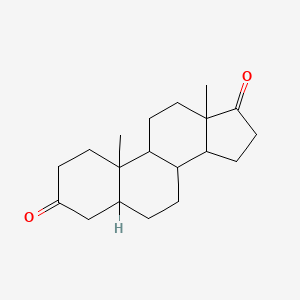
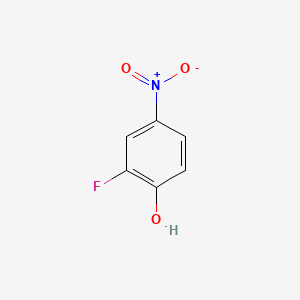
![(1S,3S,5R,10R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol](/img/structure/B1220537.png)
